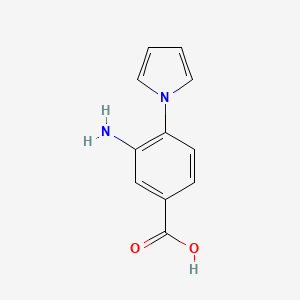

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-amino-4-pyrrol-1-ylbenzoic acid |

InChI |

InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15) |

InChI Key |

NJOUEJXRWNWAAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid

Strategic Retrosynthetic Analysis for the Chemical Compound

A logical retrosynthetic analysis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid guides the development of a viable synthetic pathway.

Disconnection Approaches for Pyrrole (B145914) and Benzoic Acid Scaffolds

The primary disconnection targets the bond between the pyrrole nitrogen and the benzoic acid ring (C-N bond). This bond can be formed through a nucleophilic substitution reaction where the pyrrole anion acts as the nucleophile and a suitably activated benzoic acid derivative is the electrophile. This leads to a key precursor: a 3-amino (or a protected amino group) -4-halobenzoic acid derivative and pyrrole.

A second disconnection involves the formation of the pyrrole ring itself. The Paal-Knorr or the Clauson-Kaas pyrrole synthesis is a well-established method for forming a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran). This disconnection leads to a 3,4-diaminobenzoic acid derivative as a precursor.

Considering the challenges of selectively functionalizing a 3,4-diaminobenzoic acid, the first disconnection approach is generally more strategically sound.

Identification of Key Precursor Molecules and Starting Materials

Based on the more favorable disconnection strategy, the key precursor molecules are identified as:

A 4-halo-3-nitrobenzoic acid derivative: The nitro group serves as a precursor to the amino group and is a strong electron-withdrawing group, which activates the halogen at the 4-position for nucleophilic aromatic substitution. 4-Chloro-3-nitrobenzoic acid is a commercially available and suitable starting material. prepchem.com

Pyrrole: As the nucleophile to be introduced.

2,5-Dimethoxytetrahydrofuran: As an alternative for the in-situ formation of the pyrrole ring onto a primary amine.

Development and Optimization of Synthetic Routes

A linear synthetic strategy commencing from 4-chloro-3-nitrobenzoic acid is proposed for the synthesis of this compound.

Multi-step Synthesis Design and Convergent/Linear Strategies

A linear, multi-step synthesis is outlined below. This approach is chosen for its straightforward nature and the ready availability of the starting material.

Proposed Linear Synthetic Route:

Esterification of the carboxylic acid: The carboxylic acid group of 4-chloro-3-nitrobenzoic acid is first protected as a methyl ester. This prevents its interference in subsequent reaction steps, particularly the basic conditions that might be employed for the pyrrole introduction.

Nucleophilic Aromatic Substitution: The chloro-substituent of methyl 4-chloro-3-nitrobenzoate is displaced by pyrrole. This reaction is facilitated by the activating effect of the ortho-nitro group.

Reduction of the nitro group: The nitro group is selectively reduced to an amino group. Care must be taken to choose a reducing agent that does not affect the pyrrole ring or the ester group.

Hydrolysis of the ester: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

An alternative convergent strategy could involve the synthesis of a 4-(1H-pyrrol-1-yl)aniline derivative and a separate synthesis of a 3-aminobenzoic acid derivative, followed by a coupling reaction. However, the proposed linear strategy is generally more efficient for this specific target molecule.

Functional Group Interconversions and Orthogonal Protection Strategies

The proposed synthesis relies on key functional group interconversions and protection:

Protection of the carboxylic acid: The carboxylic acid is protected as a methyl ester. This is a robust protecting group that is stable to the conditions of the subsequent nucleophilic substitution and reduction steps. It can be readily deprotected under basic or acidic conditions.

Nitro to Amine Reduction: The conversion of the nitro group to an amino group is a critical step. Various reagents can be employed for this transformation, such as tin(II) chloride, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or iron in acidic media. The choice of reagent is crucial to ensure the preservation of the pyrrole ring and the ester functionality. calvin.eduresearchgate.netstackexchange.comorganic-chemistry.orgwikipedia.org

Table 1: Key Functional Group Interconversions

| Step | Initial Functional Group | Target Functional Group | Reagents and Conditions |

| 1 | Carboxylic Acid | Methyl Ester | Methanol (B129727), cat. H₂SO₄, reflux |

| 2 | Chloro | Pyrrol-1-yl | Pyrrole, K₂CO₃, DMF, heat |

| 3 | Nitro | Amino | SnCl₂·2H₂O, Ethanol, reflux |

| 4 | Methyl Ester | Carboxylic Acid | NaOH(aq), then H₃O⁺ |

Control of Regioselectivity in Pyrrole and Benzoic Acid Derivatization

The regioselectivity of the synthesis is primarily controlled by the choice of the starting material, 4-chloro-3-nitrobenzoic acid.

Nitration of 4-chlorobenzoic acid: The synthesis of the starting material, 4-chloro-3-nitrobenzoic acid, from 4-chlorobenzoic acid proceeds with high regioselectivity. The chloro group is an ortho, para-director, and the carboxylic acid group is a meta-director. Nitration of 4-chlorobenzoic acid directs the incoming nitro group to the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 3-nitro isomer. prepchem.com

Nucleophilic Aromatic Substitution: The nucleophilic aromatic substitution of the chlorine atom is highly regioselective. The strong electron-withdrawing nitro group at the ortho position activates the chlorine for displacement by the nucleophilic pyrrole.

An alternative approach to forming the pyrrole ring, the Clauson-Kaas reaction, would involve reacting a 3,4-diaminobenzoic acid derivative with 2,5-dimethoxytetrahydrofuran. In this case, the regioselectivity of pyrrole formation on the aniline at position 4 would be favored due to steric hindrance from the carboxylic acid at position 1 and the amino group at position 3. beilstein-journals.orgnih.govorganic-chemistry.org

Table 2: Proposed Synthetic Scheme for this compound

| Step | Reactant | Reagents | Product |

| 1 | 4-Chloro-3-nitrobenzoic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 4-chloro-3-nitrobenzoate |

| 2 | Methyl 4-chloro-3-nitrobenzoate | Pyrrole, K₂CO₃, DMF | Methyl 4-(1H-pyrrol-1-yl)-3-nitrobenzoate |

| 3 | Methyl 4-(1H-pyrrol-1-yl)-3-nitrobenzoate | SnCl₂·2H₂O, Ethanol | Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate |

| 4 | Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate | 1. NaOH (aq) 2. HCl (aq) | This compound |

Diastereoselective and Enantioselective Approaches to Chiral Analogs of the Chemical Compound

The development of chiral analogs of this compound is a significant area of research, driven by the potential for stereospecific interactions in biological systems. Diastereoselective and enantioselective syntheses are crucial for accessing these stereochemically defined molecules.

Diastereoselective Approaches:

One strategy for achieving diastereoselectivity involves the use of chiral auxiliaries attached to either the aniline derivative or the dicarbonyl precursor. For instance, a chiral amine can be used to introduce a stereocenter, which then directs the subsequent formation of another stereocenter during or after the pyrrole ring formation, leading to the desired diastereomer. While specific examples for this compound are not extensively documented, the principle has been applied to the synthesis of other complex pyrrole-containing structures.

Enantioselective Approaches:

Enantioselective synthesis of chiral N-arylpyrroles has been a subject of intense research. researchgate.netchim.it Catalytic asymmetric Paal-Knorr reactions have emerged as a powerful tool. researchgate.net Chiral phosphoric acids, in combination with a Lewis acid like Fe(OTf)3, have been shown to catalyze the enantioselective synthesis of N-aryl substituted pyrroles with a C-N chiral axis. chim.it This approach could potentially be adapted for the synthesis of chiral analogs of this compound by utilizing a prochiral aniline precursor.

Another notable method is the use of cooperative copper-squaramide catalysis in the annulation of yne-allylic esters, which allows for the construction of axially chiral N-arylpyrroles through a central-to-axial chirality conversion. nih.gov Furthermore, photoinduced desymmetrization has been employed for the enantioselective synthesis of chiral N-arylpyrroles, offering a novel light-induced phosphoric acid-catalyzed approach. researchgate.net The development of axially chiral arylpyrroles has also been achieved via atroposelective diyne cyclization catalyzed by copper. nih.gov These advanced catalytic systems provide pathways to chiral pyrrole derivatives with high enantiomeric excess, which could be applied to the synthesis of chiral analogs of the target molecule.

Catalytic Transformations in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been developed for the synthesis of pyrroles, which are applicable to the formation of this compound.

Transition-Metal Catalysis Applications

Transition-metal catalysis offers a versatile toolkit for the synthesis of N-aryl pyrroles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to form the C-N bond between a pyrrole boronic acid derivative and a substituted aminobenzoic acid derivative. researchgate.net The synthesis of N-aryl pyrroles can also be achieved via Lewis acid-mediated intramolecular redox reactions of 2-(3-pyrroline-1-yl)arylaldehydes. researchgate.net

Moreover, transition metals like zinc and rhodium have been used to catalyze the synthesis of substituted pyrroles from dienyl azides at room temperature, providing a mild and efficient pathway. organic-chemistry.org While not a direct synthesis of the target molecule, these methods highlight the potential of transition-metal catalysis in constructing the core pyrrole structure.

A general route to 2-substituted pyrroles involves Pd, Ru, and Fe catalysis, showcasing the broad utility of transition metals in pyrrole synthesis. nih.gov Copper-catalyzed aerobic oxidative coupling of diols and primary amines also provides a pathway to N-substituted pyrroles. nih.gov

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for pyrrole synthesis. nih.govresearchgate.net The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can be effectively catalyzed by various organocatalysts. organic-chemistry.org Natural amino acids and their derivatives, as well as other small organic molecules, can promote the condensation of 1,4-dicarbonyls with amines under mild conditions. nih.gov For instance, choline chloride/urea has been used as an environmentally friendly catalyst system for the synthesis of N-substituted pyrroles. nih.gov Citric acid has also been employed in mechanochemical Paal-Knorr reactions. nih.gov

Chiral phosphoric acids are particularly noteworthy for their ability to catalyze asymmetric Paal-Knorr reactions, leading to axially chiral N-arylpyrroles. rsc.org This highlights the potential of organocatalysis not only to facilitate the reaction but also to control the stereochemical outcome.

Biocatalytic Approaches in Pyrrole Chemistry

Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes can be used to catalyze the formation of pyrrole rings under mild conditions. For example, α-amylase from hog pancreas has been utilized to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrrole derivatives with good to excellent yields. nih.gov

Furthermore, "ene"-reductases have been shown to catalyze aromatic coupling reactions under visible light irradiation, which could be explored for the functionalization of the pyrrole or benzoic acid core of the target molecule. acs.org The development of biocatalytic methods for the synthesis of complex molecules like this compound is an active area of research, promising more sustainable and efficient synthetic routes. acs.orgresearchgate.net

Emerging Technologies in Synthetic Chemistry

To enhance the efficiency, safety, and scalability of chemical syntheses, emerging technologies are increasingly being adopted. Continuous flow synthesis is a prime example of such a technology that offers significant advantages over traditional batch processes.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has been successfully applied to the Paal-Knorr synthesis of pyrroles. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The use of tube-in-tube reactors has been reported for the Paal-Knorr synthesis of pyrroles in the absence of a solvent, showcasing a greener approach to this classical reaction. rgmcet.edu.in

The application of continuous flow technology to the synthesis of this compound would involve pumping a solution of the starting materials (e.g., 3,4-diaminobenzoic acid and 2,5-dimethoxytetrahydrofuran) through a heated reactor, potentially packed with a solid-supported catalyst. This would enable a more efficient and scalable production of the target compound.

Photochemical and Electrochemical Reaction Modalities

The application of photochemical and electrochemical methods to the synthesis of this compound represents a frontier in synthetic chemistry, offering pathways that are often inaccessible through traditional thermal reactions. These modalities can provide unique reactivity, high selectivity, and improved sustainability profiles.

Photochemical Synthesis: Photochemistry utilizes light as a reagent to induce chemical reactions. For a molecule like this compound, photochemical strategies could be envisioned for key bond-forming steps. For instance, light-induced cyclization reactions could be employed in the formation of the pyrrole ring from a suitable precursor. Another potential application is in C-H functionalization or cross-coupling reactions mediated by photoredox catalysis to construct the aryl-pyrrole bond. While specific photochemical routes for this exact molecule are not extensively documented, related syntheses of complex heterocyclic systems demonstrate the feasibility of such approaches, often proceeding under mild conditions with high degrees of control.

Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free method for conducting redox reactions. In the context of synthesizing the target compound, a key application would be the reduction of a nitro-group precursor, such as 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid, to the corresponding amino group. This approach avoids the use of traditional reducing agents like metal hydrides or catalytic hydrogenation with high-pressure H₂, thereby minimizing waste and enhancing safety. Electrochemical methods are known for their high efficiency and selectivity in the reduction of nitroarenes. Furthermore, electrosynthesis can be applied to C-N bond formation, potentially enabling the direct coupling of a 3,4-diaminobenzoic acid derivative with a precursor for the pyrrole ring through an oxidative process.

| Modality | Potential Application in Synthesis | Advantages |

| Photochemistry | Pyrrole ring formation via photocyclization; Aryl-pyrrole bond formation via photoredox catalysis. | High selectivity, access to unique reactive states, mild reaction conditions. |

| Electrochemistry | Reduction of nitro-group precursor to the amine; Oxidative C-N coupling for pyrrole ring synthesis. | Reagent-free redox control, high efficiency, improved safety, minimal waste. |

Automated Synthesis and High-Throughput Experimentation

The principles of automated synthesis and high-throughput experimentation (HTE) are critical for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. These technologies enable chemists to perform a large number of experiments in parallel, rapidly screening variables such as catalysts, solvents, temperatures, and reactant ratios.

An automated synthesis platform could be programmed to execute a multi-step sequence to produce not only the target molecule but also a library of its derivatives for structure-activity relationship (SAR) studies. For example, the crucial Paal-Knorre reaction to form the pyrrole ring from 3,4-diaminobenzoic acid and 2,5-dimethoxytetrahydrofuran could be optimized using HTE to screen different acid catalysts and solvent systems simultaneously. The subsequent data analysis can identify the optimal conditions for yield and purity far more rapidly than traditional, sequential experimentation. Such automated systems have been successfully employed for the complex radiosynthesis of other functionalized molecules, demonstrating their robustness and reliability.

Key Areas for HTE Application:

Catalyst Screening: Rapidly testing a wide array of metal catalysts (e.g., Pd, Cu, Fe) for C-N cross-coupling reactions.

Reaction Condition Optimization: Parallel screening of solvents, temperatures, and reaction times to maximize yield and minimize byproducts.

Substrate Scope Exploration: Systematically varying the substituents on the benzoic acid or pyrrole precursors to generate a library of analogs.

Principles of Green Chemistry in Synthetic Pathway Design

The design of synthetic pathways for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves a holistic approach that considers all aspects of a synthesis, from the choice of starting materials to the final purification steps.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste.

| Reaction Type | General Atom Economy | Relevance to Synthesis |

| Addition Reactions (e.g., Diels-Alder) | High (often 100%) | Ideal for building cyclic structures with maximum efficiency. |

| Catalytic Hydrogenation | High | Efficient reduction of a nitro precursor without stoichiometric waste. |

| Substitution Reactions | Moderate to Low | Often generate stoichiometric byproducts (e.g., salts). |

| Wittig Reaction | Low | Generates a stoichiometric amount of triphenylphosphine oxide waste. |

Solvent Selection and Waste Minimization Strategies

Solvent choice is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of aminobenzoic acid derivatives, research has shown the viability of using alternative media like subcritical water, which can eliminate the need for hazardous organic solvents.

Waste minimization is achieved not only through solvent choice but also by designing "one-pot" or tandem reactions. These strategies, where multiple synthetic steps are performed in the same reactor without isolating intermediates, reduce solvent usage for workups and purifications, decrease energy consumption, and minimize material losses. A potential one-pot synthesis of the target compound could involve the reduction of a nitro group followed by an in-situ cyclization to form the pyrrole ring.

| Solvent Class | Examples | Green Chemistry Consideration |

| Recommended | Water, Ethanol, Methanol, Acetone | Low toxicity, renewable, biodegradable. |

| Problematic | Toluene, Acetonitrile, Dichloromethane | Environmental and/or health hazards. Use should be minimized. |

| Hazardous | Benzene (B151609), Carbon Tetrachloride, Dioxane | High toxicity, carcinogenic. Should be avoided. |

Sustainable Reagent and Catalyst Development

A cornerstone of green synthetic design is the replacement of stoichiometric reagents with catalytic alternatives. Catalysts increase reaction rates and can be used in small quantities, significantly reducing waste. The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals or even metal-free systems.

For the synthesis of this compound, several catalytic approaches are applicable:

Heterogeneous Catalysis: Using solid-supported catalysts, such as palladium on carbon (Pd/C) for the reduction of a nitro precursor, offers significant advantages. These catalysts can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times, improving both the economic and environmental viability of the process.

Earth-Abundant Metal Catalysis: Instead of precious metals like palladium, catalysts based on copper or iron are being developed for key transformations like C-N bond formation. Copper-catalyzed methods are particularly relevant for pyrrole synthesis.

Biocatalysis and Bio-based Catalysts: Enzymes offer unparalleled selectivity under mild conditions (aqueous media, room temperature). While specific enzymes for this synthesis may not be readily available, the use of bio-based materials, such as activated carbon derived from biomass, has proven effective in catalyzing reactions for producing related molecules like 3-aminobenzoic acid.

Advanced Molecular Characterization of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid and Its Analogs

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid and its analogs. Each technique offers a unique window into the molecule's characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For instance, in aminobenzoic acids, the chemical shifts of the aromatic protons and carbons are influenced by the positions of the amino and carboxylic acid groups. researchgate.netresearchgate.net In pyrrole (B145914), ¹H NMR chemical shifts are observed at approximately 6.68 ppm for H2 and H5, and 6.22 ppm for H3 and H4 in a CDCl₃ solvent. wikipedia.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons and carbons, which is crucial for assigning complex spectra. For example, 2D NMR has been used to study aminobenzoic acid derivatives, helping to elucidate their intricate structures. np-mrd.orgresearchgate.net

Solid-State NMR (ssNMR): This technique provides insights into the structure and dynamics of molecules in the solid state. For pyrrole-containing polymers, solid-state ¹³C NMR can reveal information about the polymer's composition and structure. researchgate.net For instance, ssNMR has been used to characterize poly(bis(p-aminophenyl)ether-co-pyrrole). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-Aminobenzoic acid | H₂O | - | - |

| 3-Aminobenzoic acid rsc.org | DMSO-d₆ | 12.45 (s, 1H), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H) | 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 |

| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |

| Pyrrole chemicalbook.com | CDCl₃ | 8.107, 6.777, 6.248 | - |

| 4-(1H-pyrrol-1-yl)benzoic acid rsc.org | - | - | - |

Data presented is for illustrative purposes based on available information for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Exact Mass Determination: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the molecular formula of a compound. For example, the molecular weight of 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid, an analog, is 203.20 g/mol . chemscene.com

Fragmentation Analysis: By analyzing the fragments produced when a molecule is ionized, researchers can deduce its structural components. This is particularly useful for distinguishing between isomers. The fragmentation patterns of aminobenzoic acids, for example, can help identify the substitution pattern on the benzene (B151609) ring.

Table 2: Molecular and Mass Data for this compound and Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₀N₂O₂ | 202.21 |

| 3-(1H-Pyrrol-1-yl)benzoic acid synblock.com | C₁₁H₉NO₂ | 187.19 |

| 3-Amino-4-(1H-pyrazol-1-yl)benzoic acid chemscene.com | C₁₀H₉N₃O₂ | 203.20 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Functional Group Identification: The presence of characteristic absorption bands in the IR spectrum allows for the identification of specific functional groups. For this compound, one would expect to see stretches for N-H (amine and pyrrole), C=O (carboxylic acid), O-H (carboxylic acid), C-N, and aromatic C-H and C=C bonds. For example, in pyrrole derivatives, the N-H stretch is typically observed in the range of 3182–3272 cm⁻¹. nih.gov The carbonyl (C=O) group in 4-(3-pyrrolyl)butyric acid is seen at 1710 cm⁻¹. researchgate.net

Vibrational Analysis: Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular structure and bonding. nih.gov Studies on aminobenzoic acids have used vibrational spectroscopy to investigate the effects of substituent position on the molecule's vibrational structure. researchgate.netnih.gov For instance, the vibrational spectra of cryogenically cooled ions of 4-Aminobenzoic acid have been reported over the spectral range of 800–4000 cm⁻¹. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for Related Functional Groups

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300-3500 | IR |

| N-H Stretch (Pyrrole) | ~3400 | IR |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | IR, Raman |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Pyrrole Ring Breathing | ~1145 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Electronic Transitions: The UV-Vis spectrum provides information about the conjugated systems within a molecule. For this compound, the absorption bands are due to π → π* transitions within the benzene ring and the pyrrole ring. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Analytical Applications: UV detection is commonly used in conjunction with separation techniques like HPLC. sielc.comsielc.com For 3-Aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 272 nm. sielc.com

Table 4: UV-Vis Absorption Maxima for Aminobenzoic Acid Isomers

| Compound | Absorption Maxima (nm) |

| 3-Aminobenzoic Acid sielc.com | 194, 226, 272 |

| 4-Aminobenzoic Acid | - |

| 2-Aminobenzoic Acid | - |

Data for 2- and 4-aminobenzoic acid are not specified in the provided search results.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light. It is a powerful technique for studying chiral molecules.

Chiral Analogs: While this compound itself is not chiral, the introduction of a chiral center, for instance, by derivatization or in an analog, would make it amenable to CD analysis.

Structural Information: CD spectroscopy can provide information about the secondary and tertiary structure of chiral molecules. wikipedia.orgyoutube.com For example, the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids in proteins. wikipedia.orgyoutube.com The formation of a Schiff base between an aldehyde and a chiral amine can induce a CD signal that can be used to determine the absolute configuration and enantiomeric excess of the amine. nsf.gov

Advanced Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound and its analogs, especially for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is a common method for the analysis of aminobenzoic acid isomers. sielc.comhelixchrom.com The separation of these isomers can be challenging due to their similar properties, often requiring specialized columns and mobile phase conditions. sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective for separating isomers of aminobenzoic acid. helixchrom.comhelixchrom.com

Method Development: The choice of column, mobile phase composition (including organic modifier, buffer concentration, and pH), and detector are critical for achieving optimal separation. sielc.comhelixchrom.com For instance, Primesep 100, a reversed-phase/cation-exchange column, has been successfully used to separate isomers of aminobenzoic acid. sielc.com

Table 5: HPLC Separation of Aminobenzoic Acid Isomers

| Column | Mobile Phase | Detection | Reference |

| Primesep 100 (reversed-phase/cation-exchange) | Acetonitrile, H₃PO₄, H₂SO₄ | UV at 230 nm | sielc.com |

| Coresep 100 (mixed-mode) | Acetonitrile, buffer | UV, MS, CAD, ELSD | helixchrom.comhelixchrom.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound and its analogs. The inherent polarity and potential for zwitterionic character in these molecules necessitate specific chromatographic approaches. helixchrom.com

Purity Assessment:

For assessing the purity of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18-modified silica (B1680970) column is often the stationary phase of choice, providing a hydrophobic surface for interaction. thaiscience.info The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.info The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting retention time and peak shape.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer enhanced selectivity for separating isomers of aminobenzoic acids. helixchrom.com This technique exploits subtle differences in hydrophobicity and ionic properties to achieve superior resolution. helixchrom.com Detection is commonly performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. thaiscience.info

Isolation:

Preparative HPLC is instrumental in isolating pure quantities of this compound and its analogs from reaction mixtures or for separating closely related compounds. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. The goal is to achieve sufficient separation to collect fractions containing the desired compound with high purity. The collected fractions can then be concentrated to yield the isolated solid.

Table 1: Illustrative HPLC Parameters for Aminobenzoic Acid Analysis

| Parameter | Condition |

| Column | C18-modified silica (e.g., Gemini-C18), 5 µm particle size |

| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) and Methanol (60:40 v/v) |

| Flow Rate | 1 mL/min |

| Detection | Diode-Array Detector (DAD) at 234 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This table provides a representative set of conditions and may require optimization for specific analogs of this compound.

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis due to its polar functional groups and high molecular weight, GC is invaluable for monitoring the presence of volatile intermediates and starting materials used in its synthesis.

For instance, the synthesis of this compound may involve precursors such as pyrrole or various benzoic acid derivatives. hmdb.canih.gov GC, often coupled with Mass Spectrometry (GC-MS), can be used to assess the purity of these starting materials and to track their consumption during the reaction. nih.govscholarsresearchlibrary.com

To analyze less volatile intermediates or the final compound, a derivatization step is often necessary to increase their volatility. A common method is silylation, where active hydrogens in the molecule (e.g., on the amino and carboxylic acid groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.gov The resulting derivatized compound can then be separated on a suitable GC column, typically a fused silica capillary column with a non-polar or medium-polarity stationary phase. hmdb.ca

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Benzoic Acid

| Parameter | Condition |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Derivatization Agent | Trimethylsilyl (TMS) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

This table outlines typical conditions for the GC-MS analysis of a derivatized benzoic acid. Specific parameters would be optimized based on the exact analyte and instrumentation.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional liquid chromatography in terms of speed and reduced solvent consumption. chromatographyonline.comeuropeanpharmaceuticalreview.com For analogs of this compound that are chiral, SFC is a method of choice for resolving enantiomers. rsc.orgnih.gov

The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of an organic modifier such as methanol or ethanol. nih.gov The key to chiral separation lies in the use of a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and functionalized with carbamate (B1207046) derivatives, are widely used and have shown high enantioselective potential for a broad range of compounds. europeanpharmaceuticalreview.comresearchgate.net

The separation mechanism in chiral SFC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chromatographyonline.com The differing stabilities of these complexes lead to different retention times and, thus, separation of the enantiomers. chromatographyonline.com The addition of small amounts of acidic or basic additives to the mobile phase can significantly improve peak shape and enantioseparation, particularly for basic or acidic compounds. europeanpharmaceuticalreview.com SFC is not only used for analytical-scale determination of enantiomeric excess but also for preparative-scale isolation of pure enantiomers. nih.gov

Table 3: Common Chiral Stationary Phases Used in SFC

| CSP Type | Common Selector |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin |

This table lists some of the commonly employed chiral stationary phases for SFC separations.

Capillary Electrophoresis (CE) for Complex Mixtures

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species in complex mixtures. nih.gov Given the amino and carboxylic acid groups in this compound and its analogs, these compounds are ideal candidates for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. nih.gov In CZE, the capillary is filled with a background electrolyte (BGE), and the separation is governed by the electrophoretic mobility of the analytes. nih.gov For aminobenzoic acid derivatives, the pH of the BGE is a crucial parameter, as it determines the net charge of the molecules.

For complex samples, CE can be coupled with other techniques to enhance selectivity. For example, derivatization with a fluorophore can enable highly sensitive detection using laser-induced fluorescence. scilit.com Additionally, the use of chiral selectors in the BGE, such as cyclodextrins or antibiotics, allows for the enantioselective analysis of chiral analogs. mdpi.com

Table 4: Representative CZE Conditions for Aminobenzoic Acid Derivative Analysis

| Parameter | Condition |

| Capillary | Fused silica |

| Background Electrolyte | 150 mM Borate buffer, pH 10.0 |

| Applied Voltage | 15-25 kV |

| Detection | UV at 285 nm |

| Injection | Hydrodynamic |

This table provides an example of CZE conditions that have been used for the analysis of aminobenzoic acid derivatives. nih.gov

Size Exclusion Chromatography (SEC) for Oligomeric Species

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume in solution. nih.gov While typically used for large molecules like proteins and polymers, SEC can also be employed to characterize oligomeric species that may form from this compound or its analogs, particularly under conditions that promote polymerization or self-association. acs.org

In SEC, a porous stationary phase is used. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This technique is particularly useful for detecting the presence of dimers, trimers, and higher-order oligomers.

Coupling SEC with a concentration-sensitive detector (like a UV detector) and a molar mass-sensitive detector (like multi-angle light scattering, MALS) provides absolute molecular weight determination without the need for column calibration with standards. nih.gov This combination, SEC-MALS, is a powerful tool for characterizing the oligomeric state and aggregation of molecules in solution. nih.gov SEC can also be coupled with mass spectrometry (SEC-MS) to identify the components of each eluting peak. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogs, obtaining a single crystal suitable for X-ray diffraction analysis can provide a wealth of information about its molecular structure, conformation, and intermolecular interactions in the solid state. nih.gov

The process involves irradiating a single crystal with a beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov For instance, in aminobenzoic acids, hydrogen bonds between the carboxylic acid and amino groups are common and play a crucial role in stabilizing the crystal structure. rsc.org The ability of the pyrrole ring to participate in π-π stacking interactions can also influence the crystal packing. Understanding these interactions is important as they can affect the physical properties of the solid, such as melting point and solubility.

Surface-Sensitive and Nano-scale Characterization Techniques

The characterization of this compound and its analogs when deposited as thin films or assembled on surfaces requires specialized surface-sensitive and nano-scale techniques. These methods provide information about the molecular orientation, surface morphology, and chemical composition at the interface.

Surface-Sensitive FTIR Spectroscopy:

Techniques like Attenuated Total Reflection (ATR)-FTIR and Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) are powerful for studying the chemical bonds and molecular orientation within thin films. researchgate.netresearchgate.net By analyzing the intensity of vibrational bands, it's possible to deduce information about the arrangement of molecules on a substrate. For example, the orientation of the carboxylic acid and pyrrole groups relative to the surface can be investigated. researchgate.net

Atomic Force Microscopy (AFM):

AFM is used to visualize the surface morphology of thin films at the nano-scale. It can reveal details about film uniformity, the presence of aggregates or domains, and surface roughness. researchgate.net For instance, the polymerization of pyrrole-containing compounds on a surface can be monitored by AFM to observe the growth and morphology of the resulting polymer nano-domains. researchgate.net

Scanning Tunneling Microscopy (STM):

STM provides even higher resolution imaging of surfaces, capable of resolving individual molecules. uic.edu It can be used to study the self-assembly of molecules on conductive substrates, revealing how they pack and order at the molecular level. uic.edu

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides elemental and chemical state information. It can be used to confirm the presence of the elements in this compound (carbon, nitrogen, oxygen) on a surface and to probe their chemical environment. For example, XPS can distinguish between protonated and non-protonated nitrogen atoms. acs.org

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. azom.comspectraresearch.com For aromatic carboxylic acids and pyrrole derivatives, AFM can be employed to visualize the morphology of thin films, self-assembled monolayers (SAMs), or crystalline structures. azom.comacs.orgrsc.org

In the case of this compound, one would anticipate that the presence of the amino group and the pyrrole ring, in addition to the carboxylic acid, would lead to complex and potentially well-defined self-assembly patterns. The amino and carboxylic acid groups can participate in hydrogen bonding, while the planar pyrrole and benzene rings can induce π-π stacking interactions. AFM imaging could potentially reveal the formation of distinct domains, layered structures, or even intricate networks on a substrate. The roughness, grain size, and defect distribution within a thin film of this compound could be quantified, providing critical information for applications in organic electronics or sensor technology. researchgate.net

Hypothetical AFM data for a self-assembled monolayer of this compound on a mica substrate.

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Average Roughness (Ra) | 0.2 - 1.0 nm | Indicates the smoothness and uniformity of the monolayer. |

| Domain Size | 50 - 500 nm | Reflects the extent of ordered molecular assembly. |

| Step Height | 0.5 - 2.0 nm | Corresponds to the height of a single molecular layer. |

Dynamic Light Scattering (DLS) for Molecular Size and Diffusion in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in solution. acs.org It works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. The diffusion coefficient of the particles can be determined from these fluctuations, and the hydrodynamic radius can then be calculated using the Stokes-Einstein equation.

Specific DLS data for this compound is not presently available. However, studies on its analog, p-aminobenzoic acid (PABA), in complex systems offer valuable insights. For example, research on the interaction of PABA with other molecules in solution has utilized DLS to characterize the formation of nano- and micro-sized complexes, with hydrodynamic radii observed in the range of 0.001-2.8 µm depending on the conditions. This indicates that aminobenzoic acid derivatives can participate in the formation of larger aggregates or complexes in solution, a behavior that would be important to consider for any solution-based applications of this compound.

Given its structure, this compound in solution could exist as individual molecules, or it could form dimers or larger aggregates through hydrogen bonding and other intermolecular forces. DLS would be an ideal technique to probe this behavior, providing information on the effective size of the species in different solvents and at various concentrations.

Anticipated DLS findings for this compound in an aqueous buffer.

| Measurement | Expected Outcome | Interpretation |

|---|---|---|

| Hydrodynamic Radius (Rh) | 1 - 10 nm | Indicates the effective size of the molecule or its small aggregates in solution. |

| Polydispersity Index (PDI) | < 0.3 | A low PDI would suggest a monodisperse sample with uniformly sized particles. |

| Diffusion Coefficient (D) | 10⁻⁶ - 10⁻⁷ cm²/s | Reflects the speed at which the molecules diffuse through the solvent. |

Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP) for Dynamic Studies

Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP) are powerful techniques for studying the dynamics of fluorescently labeled molecules. wikipedia.orgnih.govnih.gov FCS analyzes the fluctuations in fluorescence intensity within a tiny observation volume to determine parameters like concentration, diffusion coefficients, and interaction kinetics. wikipedia.orgpicoquant.comnih.gov FRAP, on the other hand, involves photobleaching a region of interest and then monitoring the recovery of fluorescence as unbleached molecules diffuse back into the area, providing information on molecular mobility. nih.govplos.orgyoutube.com

The intrinsic fluorescence of this compound would need to be characterized to determine its suitability for these techniques. If its quantum yield is low, it could be chemically modified with a fluorescent tag. These techniques would be particularly valuable for studying the interaction of this molecule with biological systems or for characterizing its diffusion in complex media. nih.govacs.org

For instance, FRAP could be used to measure the diffusion coefficient of a fluorescently-labeled analog of this compound within a polymer matrix or a biological gel, providing insights into its transport properties. acs.orgresearchgate.net FCS could be employed to study the binding of this molecule to a protein or other biomolecule at very low concentrations, offering a window into its potential biological activity. nih.govbiophysics.org

Potential parameters obtainable from FCS and FRAP studies of a fluorescently-labeled this compound analog.

| Technique | Parameter | Potential Information Gained |

|---|---|---|

| FCS | Diffusion Time (τD) | Related to the hydrodynamic radius and viscosity of the medium. |

| FCS | Number of Molecules (N) | Provides the concentration of the fluorescent species in the observation volume. |

| FRAP | Mobile Fraction (Mf) | The percentage of molecules that are free to move and contribute to fluorescence recovery. |

| FRAP | Half-time of Recovery (t1/2) | Used to calculate the diffusion coefficient of the mobile fraction. nih.gov |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability, decomposition pathways, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

While specific TGA data for this compound is not available, data for its structural isomers and analogs can provide an estimate of its thermal behavior. For example, 3-aminobenzoic acid is reported to have a melting point between 178-180 °C. sigmaaldrich.com The decomposition of aminobenzoic acids generally begins at temperatures above their melting points. For instance, the decomposition of p-aminobenzoic acid starts around 150 °C and is nearly complete by 230 °C. The thermal stability of benzoxazine (B1645224) isomers, which also contain heterocyclic and aromatic functionalities, has been studied, showing that their decomposition behavior is influenced by their specific isomeric structure. apolloscientific.co.uk

For this compound, a TGA thermogram would be expected to show a stable region up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the molecule. The decomposition would likely involve the loss of the carboxylic acid group as CO2, followed by the breakdown of the aromatic and pyrrole rings at higher temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.

For analogs like benzoic acid and its derivatives, DSC reveals distinct endothermic peaks corresponding to their melting points. researchgate.net For example, 4-(1H-pyrrol-1-yl)benzoic acid has a reported melting point of 286-289 °C. sigmaaldrich.com The DSC curve for 3-aminobenzoic acid shows a sharp endothermic peak at its melting point. sigmaaldrich.com In studies of co-crystals of p-aminobenzoic acid, DSC has been used to identify the formation of new crystalline phases with distinct melting points.

A DSC analysis of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of any other transitions, such as polymorphic phase changes, would also be detectable. The enthalpy of fusion, calculated from the area of the melting peak, would provide information about the crystallinity of the material.

Summary of expected thermal properties for this compound and its analogs.

| Compound | Technique | Observed/Expected Transition | Temperature Range (°C) |

|---|---|---|---|

| This compound | TGA | Onset of Decomposition | > 200 (estimated) |

| This compound | DSC | Melting Point (Endotherm) | 180 - 250 (estimated) |

| 3-Aminobenzoic acid | DSC | Melting Point | 178 - 180 sigmaaldrich.com |

| 4-(1H-Pyrrol-1-yl)benzoic acid | DSC | Melting Point | 286 - 289 sigmaaldrich.com |

| p-Aminobenzoic acid | TGA | Decomposition | 150 - 230 |

Theoretical and Computational Studies of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in establishing the electronic characteristics and predicting the reactivity of 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid. These computational tools provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the optimized molecular geometry. This analysis provides crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

These calculations typically reveal a non-planar structure, with a significant dihedral angle between the planes of the benzoic acid and the pyrrole (B145914) rings. For instance, in a related compound, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, a dihedral angle of 45.80° was observed between the benzene (B151609) and maleimide (B117702) rings. For this compound, a similar twist would be expected, influenced by the electronic and steric interactions of the amino and carboxylic acid groups.

Orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key application of DFT. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive.

Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-311G)

| Parameter | Bond | Value | Parameter | Angle | Value |

|---|---|---|---|---|---|

| Bond Lengths (Å) | C-N (Pyrrole-Benzene) | 1.44 | Dihedral Angles (°) | C-C-N-C (Pyrrole-Benzene) | ~45-55 |

| C=O (Carboxylic) | 1.22 | O-C-C-C (Benzene) | ~0-5 | ||

| C-O (Carboxylic) | 1.35 | H-N-C-C (Amino-Benzene) | ~0-5 | ||

| C-N (Amino) | 1.40 | ||||

| Bond Angles (°) | C-N-C (Pyrrole-Benzene) | 125.0 | |||

| O=C-O (Carboxylic) | 123.0 | ||||

| H-N-H (Amino) | 115.0 |

Ab Initio and Semiempirical Methods for Electronic Properties

Beyond DFT, other computational methods are utilized to explore electronic properties. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecular systems.

These methods can be applied to calculate various electronic properties, such as ionization potential, electron affinity, and dipole moment. For a molecule like this compound, these properties are crucial for understanding its behavior in electric fields and its interaction with other molecules.

Analysis of Bonding, Aromaticity, and Delocalization within the Pyrrole and Benzoic Acid Moieties

The aromaticity of the pyrrole and benzoic acid rings is a key determinant of the molecule's stability and reactivity. Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values are calculated at the center of the rings to probe the induced magnetic field, with negative values indicating aromaticity.

For aromatic amino acids, it has been shown that conformational flexibility can influence the calculated aromaticity. The presence of substituents, such as the amino and pyrrole groups on the benzoic acid ring, and the benzoic acid group on the pyrrole ring, will modulate the electron density and thus the aromaticity of both ring systems. The amino group, being an electron-donating group, is expected to increase the electron density of the benzoic acid ring, potentially affecting its aromatic character. The pyrrole ring, while aromatic, has its electron density influenced by the connection to the electron-withdrawing benzoic acid moiety. The delocalization of π-electrons across the C-N bond linking the two rings can also be investigated, providing insight into the extent of electronic communication between the two cyclic systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, including its flexibility and interactions with its environment.

Exploration of Conformational Space for Flexible Derivatives

This compound has several rotatable bonds, most notably the bond connecting the pyrrole and benzoic acid rings. MD simulations can explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformations.

Studies on similar molecules, such as 4(1H-pyrrole 1-yl) benzoic acid, have revealed interesting excited-state dynamics, including the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule can relax from its initial planar excited state to a twisted conformation where the two rings are perpendicular to each other. This TICT state is often associated with a different fluorescence emission. MD simulations can be instrumental in mapping out the conformational changes that lead to the formation of such states.

Solvation Effects and Continuum Models

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. However, for a less computationally intensive approach, continuum solvation models can be used in conjunction with quantum chemical calculations.

These models represent the solvent as a continuous medium with a specific dielectric constant. By using continuum models, it is possible to calculate how the solvent affects the electronic properties, conformational stability, and reactivity of the molecule. For instance, polar solvents would be expected to stabilize charged or highly polar states of the molecule, potentially influencing the equilibrium between different conformers or the energy of charge-separated excited states.

Weak Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The structure of this compound, featuring a carboxylic acid group, an amino group, a pyrrole ring, and a benzene ring, suggests a rich landscape of non-covalent interactions that govern its supramolecular chemistry and physical properties. These interactions include hydrogen bonding and π-stacking.

Computational studies on analogous molecules like p-aminobenzoic acid (pABA) have provided significant insights into the interplay of these weak forces. Molecular dynamics simulations and NMR spectroscopy on pABA in various solvents have revealed that the dominant intermolecular interactions are highly dependent on the environment. ucl.ac.ukucl.ac.ukchemrxiv.org In organic solvents, hydrogen bonding is the primary force stabilizing molecular oligomers, whereas in aqueous solutions, π-π stacking interactions become more prominent. ucl.ac.ukchemrxiv.org

For this compound, several types of hydrogen bonds are conceivable:

Carboxylic Acid Dimers: The carboxylic acid moiety can form strong, cyclic dimers with another molecule through O-H···O=C hydrogen bonds.

Amine-Carboxyl Interactions: The amino group can act as a hydrogen bond donor to the carboxylic acid group of a neighboring molecule (N-H···O).

Amine-Pyrrole Interactions: The amino group could also potentially interact with the π-system of the pyrrole ring of another molecule.

The presence of two aromatic systems, the benzene and pyrrole rings, allows for various π-stacking configurations, including face-to-face and T-shaped arrangements. The relative orientation of these stacked dimers can be influenced by the electronic nature of the substituents. wikipedia.org Computational models can predict the preferred geometries and interaction energies of these non-covalent assemblies.

| Interaction Type | Potential Donor/Acceptor Groups | Analogous System Findings |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Amino group (donor) | In p-aminobenzoic acid, carboxylic-carboxylic hydrogen bonds are dominant in organic solvents. ucl.ac.ukacs.org |

| π-π Stacking | Benzene ring, Pyrrole ring | In aqueous solutions of p-aminobenzoic acid, π-π stacking is the more prominent interaction. ucl.ac.ukchemrxiv.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transient species and energetic profiles that are often difficult to obtain experimentally.

For reactions involving this compound, such as electrophilic substitution on the pyrrole or benzene ring, or reactions at the amino or carboxylic acid groups, computational methods can map the entire reaction pathway. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

For instance, in the electrophilic substitution of pyrrole, computational studies have shown that the transition state for substitution at the 2-position is lower in energy than at the 3-position, explaining the observed regioselectivity. slideshare.net Similar calculations could be performed for the title compound to predict its reactivity. Density Functional Theory (B3LYP) is a commonly employed method for such investigations, allowing for the calculation of activation energies and the visualization of vibrational modes corresponding to the reaction coordinate in the transition state. researchgate.netresearchgate.net

Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, can be computationally modeled. In reactions involving aromatic amines, stereoelectronic factors can dictate the outcome, for example, between nitrosative cleavage and aryl ring nitration. acs.org For this compound, the orientation of the pyrrole ring relative to the benzoic acid moiety, and the electronic interplay between the amino group and the π-systems, would significantly influence its reactivity. Quantum chemical calculations can quantify these effects, helping to predict the stereochemical and regiochemical outcomes of reactions. nih.govresearchgate.net Studies on related systems have shown how such effects can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov

Computational studies are invaluable for elucidating the mechanisms of catalyzed reactions. For example, if this compound or its derivatives were used as ligands in a metal-catalyzed cross-coupling reaction, or as an organocatalyst, computational modeling could help to understand the catalytic cycle. This would involve modeling substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. DFT calculations have been successfully used to explore the catalytic cycles of copper-catalyzed reactions for pyrrole synthesis and to understand the role of the catalyst in lowering reaction barriers. nih.gov Similarly, computational methods can be used to study enzyme-catalyzed reactions, providing insights into the role of active site residues and the mechanism of catalysis. nih.govresearchgate.net

Predictive Modeling in Organic Synthesis

Computational tools are increasingly used to plan and predict the outcomes of organic syntheses.

| Computational Task | Applicable Methodologies | Example Application for Analogs |

| Transition State Search | DFT (e.g., B3LYP), Ab initio methods | Electrophilic substitution on pyrrole. slideshare.net |

| Stereoelectronic Analysis | NBO, AIM (Atoms in Molecules) | Conformational analysis of piperidones. |

| Catalytic Cycle Modeling | DFT, QM/MM (for enzymes) | CuH-catalyzed synthesis of pyrroles. nih.gov |

| Retrosynthetic Analysis | AI/Machine Learning Algorithms | Retrosynthesis of 4-aminobenzoic acid. youtube.com |

Prediction of Reaction Outcomes and Yields

The synthesis of this compound can be approached through several synthetic routes, with the Buchwald-Hartwig amination and Suzuki coupling being prominent examples for the formation of the C-N and C-C bonds, respectively, that are central to the molecule's structure. The prediction of reaction outcomes and yields for these complex transformations is a significant challenge in synthetic chemistry. However, the emergence of supervised machine learning (ML) is providing powerful tools to forecast the success of a reaction. bohrium.com

ML models, particularly those based on random forests and neural networks, have been successfully employed to predict the yields of chemical reactions. bohrium.comnih.gov These models are trained on large datasets of reactions, learning from the intricate relationships between various reaction parameters and the final yield. For the synthesis of this compound, a model could be trained on a dataset of similar Buchwald-Hartwig amination or Suzuki coupling reactions.

The input for such a model would include a detailed description of the reactants, catalyst, solvent, temperature, and reaction time. The model would then output a predicted yield for the reaction. The accuracy of these predictions can be remarkably high, with root mean square errors (RMSE) ranging from 5% to 25% for some amination reactions. bohrium.com The use of in situ sensors to collect real-time data during a reaction can further enhance the predictive power of these models. nih.gov

A hypothetical example of a data table used for training a machine learning model to predict the yield of a key synthetic step for this compound is presented below.

Table 1: Hypothetical Data for Machine Learning-Based Yield Prediction

| Reactant A | Reactant B | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Actual Yield (%) | Predicted Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4-Bromo-3-aminobenzoic acid | Pyrrole | Pd(OAc)2 | XPhos | Toluene | 100 | 12 | 85 | 82 |

| 4-Bromo-3-aminobenzoic acid | Pyrrole | Pd2(dba)3 | SPhos | Dioxane | 110 | 8 | 78 | 75 |

| 4-Iodo-3-aminobenzoic acid | Pyrrole | Pd(OAc)2 | RuPhos | THF | 80 | 24 | 92 | 90 |

| 4-Bromo-3-aminobenzoic acid | Pyrrole-1-boronic acid | Pd(PPh3)4 | None | DME | 90 | 16 | 88 | 86 |

This table is for illustrative purposes only.

Development of Catalyst Screening Protocols

The efficiency of the synthesis of this compound is highly dependent on the choice of catalyst. The development of effective catalyst screening protocols is therefore crucial. Computational methods, particularly density functional theory (DFT), play a vital role in the rational design and screening of catalysts. DFT calculations can be used to model the reaction mechanism and to predict the catalytic activity of different metal-ligand combinations.

For instance, in a Suzuki coupling reaction to form the pyrrole-benzene bond, DFT could be used to evaluate the energy barriers of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) for a range of palladium catalysts with different phosphine (B1218219) ligands. This allows for the in silico screening of a large number of potential catalysts, identifying the most promising candidates for experimental validation.

High-throughput experimentation (HTE) is another powerful tool for catalyst screening. In HTE, a large number of reactions are run in parallel under different conditions, allowing for the rapid identification of the optimal catalyst and reaction parameters. The data generated from HTE can also be used to train machine learning models to predict catalyst performance, further accelerating the discovery of new and improved catalysts.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Predictive Models for Molecular Properties and Reactivity

Machine learning and artificial intelligence are revolutionizing chemical research by enabling the rapid and accurate prediction of molecular properties and reactivity. For this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict a wide range of properties. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.

For example, a QSAR model could be trained on a dataset of compounds with known inhibitory activity against a particular enzyme, such as a kinase. siftdesk.org The model would learn the structural features that are important for high activity and could then be used to predict the activity of this compound and its analogues. Similarly, QSPR models can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability.

Table 2: Predicted Physicochemical and Biological Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 202.21 g/mol | - |

| logP | 2.5 | QSPR |

| Aqueous Solubility | 0.1 g/L | QSPR |

| pKa (acidic) | 4.2 | QSPR |

| pKa (basic) | 3.8 | QSPR |

| Kinase Inhibition (IC50) | 50 nM | QSAR |

This table contains computationally predicted data and should be considered hypothetical.

AI-driven Design of Novel Analogues

Data-Driven Approaches for Chemical Discovery

The vast amount of chemical data available in public and proprietary databases presents a significant opportunity for data-driven chemical discovery. osti.gov By applying machine learning and data mining techniques to these large datasets, it is possible to identify new relationships between chemical structure and biological activity, uncover novel synthetic routes, and discover new applications for existing molecules.

For this compound, a data-driven approach could involve searching large databases for compounds with similar structural features. This could lead to the identification of new biological targets or new therapeutic areas where this molecule or its derivatives might be effective. acs.orgnih.govacs.org Furthermore, analysis of reaction databases could reveal new and more efficient methods for its synthesis. github.comresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Amino 4 1h Pyrrol 1 Yl Benzoic Acid Derivatives

Theoretical Frameworks for SAR Analysis

SAR analysis is fundamental to understanding how the structural features of a molecule, such as 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid, contribute to its biological activity. iomcworld.comresearchgate.net This involves systematically modifying the molecule's structure and observing the corresponding changes in its therapeutic effects.

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. iomcworld.comresearchgate.net For instance, the presence of hydrophilic substituents is often necessary for interaction with polar amino acid residues at the target site. iomcworld.com The planarity of the aromatic ring, conferred by its sp2 hybridized carbons, is another critical factor that facilitates binding to the target's binding pockets. researchgate.net

In the case of pyrrole-containing compounds, several structural characteristics are linked to potent antibacterial activity. These include dihalogenation on the pyrrole (B145914) heterocycle and the presence of two pyrrolic units in the structure. nih.gov Longer carbon chains attached to the pyrrole moiety may also enhance antibacterial action by improving penetration of the bacterial cell membrane. nih.gov

A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory activity. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of this compound derivatives is crucial for designing new, more potent analogs. nih.gov

For a series of triple uptake inhibitors based on pyran and tetrahydrofuran (B95107) derivatives, a pharmacophore model revealed several key features. nih.gov These included two aromatic features, two hydrophobic regions, and a cationic feature corresponding to a secondary nitrogen. nih.gov The spatial arrangement of these features, particularly a "folded" conformation, was found to be critical for balanced activity against the dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov The distances between the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, were also identified as important determinants of activity. nih.gov

In the context of anti-inflammatory pyrrole derivatives, the aminopyrrolo[2,3-b]pyridine-5-carbonitrile moiety linked with a substituted pyrazole-3-one scaffold has been identified as a promising scaffold with excellent binding to COX-2. nih.gov

Computational Methodologies for SAR/QSAR Model Development

Computational methods are indispensable in modern drug discovery for building and validating SAR and QSAR models. nih.gov These models mathematically correlate the chemical structure of compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized molecules. nih.gov

The first step in building a QSAR model is to represent the chemical structure numerically using molecular descriptors. scribd.comnih.gov These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity. scribd.com

Geometrical descriptors: Calculated from the 3D coordinates of the molecule, capturing its size and shape. scribd.com

Electronic descriptors: Reflecting the electron distribution in the molecule. scribd.com

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity). nih.gov

Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant subset of descriptors that have the greatest influence on the biological activity. nih.govelsevierpure.com This step is crucial to reduce model complexity, prevent overfitting, and enhance the interpretability of the resulting model. nih.gov Common feature selection methods include genetic algorithms, forward selection, and stepwise regression. nih.govelsevierpure.com

Various statistical and machine learning methods are used to establish the mathematical relationship between the selected descriptors and the biological activity. researchgate.netacs.org Multiple Linear Regression (MLR) is a commonly used statistical technique for developing linear QSAR models. researchgate.net

In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships. researchgate.netacs.orgnih.gov Some of the frequently used machine learning approaches include:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks. nih.gov

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov